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Compound of Interest

Compound Name: N-phenylbenzamidine

Cat. No.: B072455 Get Quote

An In-Depth Technical Guide to the Molecular Structure, Properties, and Analysis of N-
phenylbenzamidine

Abstract
This technical guide provides a comprehensive overview of N-phenylbenzamidine, a

significant chemical entity within the class of aromatic amidines. We delve into its core

molecular structure, physicochemical properties, and established analytical methodologies for

its characterization. With a molecular formula of C₁₃H₁₂N₂ and a molecular weight of

approximately 196.25 g/mol , N-phenylbenzamidine serves as a critical building block and

structural motif in various fields, particularly in medicinal chemistry and materials science. This

document is intended for researchers, chemists, and drug development professionals, offering

field-proven insights into its synthesis, spectroscopic identity, and relevance as a

pharmacophore. The guide consolidates data from authoritative chemical databases and

scientific literature to serve as a self-validating reference for laboratory applications.

Introduction to N-phenylbenzamidine: A Versatile
Chemical Scaffold
N-phenylbenzamidine, systematically named N'-phenylbenzenecarboximidamide, is an

organic compound featuring a central carboximidamide functional group (often referred to as

an amidine group) substituted with two phenyl rings.[1][2] One phenyl group is attached to the

carbon atom of the amidine core, while the other is bonded to one of the nitrogen atoms.
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The amidine functional group is of particular interest to medicinal chemists. It is a potent

hydrogen bond donor and can act as a bioisostere for other functional groups, enabling it to

interact strongly with biological targets such as enzymes and receptors. While research on N-
phenylbenzamidine itself is specific, the broader class of N-phenylbenzamide derivatives

(which are structurally related) has been extensively studied for a range of therapeutic

applications, including the development of novel antiviral, anticancer, and antischistosomal

agents.[3][4][5][6][7] This highlights the potential of the N-phenylbenzamidine scaffold as a

foundational structure for designing new pharmacologically active molecules.

Molecular Structure and Physicochemical
Properties
Structural Elucidation and Key Identifiers
The molecular structure of N-phenylbenzamidine is defined by a central carbon atom double-

bonded to an imine nitrogen and single-bonded to an amine nitrogen. This arrangement allows

for resonance, which delocalizes the pi-electrons across the N-C-N system and influences the

group's chemical reactivity and basicity.

Key Identifiers:

IUPAC Name: N'-phenylbenzenecarboximidamide[1][2]

Molecular Formula: C₁₃H₁₂N₂[1][2][8]

CAS Number: 1527-91-9[2][9]

SMILES: C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N[2][8]

InChI Key: MPYOKHFSBKUKPQ-UHFFFAOYSA-N[1][2]
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Caption: Logical diagram of the N-phenylbenzamidine molecular structure.

Quantitative Physicochemical Data
The following table summarizes the key computed and experimental properties of N-
phenylbenzamidine, which are critical for applications in drug design and chemical synthesis.

Property Value Source

Molecular Weight 196.25 g/mol PubChem[1]

Exact Mass 196.100048391 Da PubChem[1]

XLogP3-AA (Lipophilicity) 2.6 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1

PubChem (Computed by

Cactvs)

Rotatable Bond Count 2
PubChem (Computed by

Cactvs)

Topological Polar Surface Area 38.4 Å² PubChem (Computed)[10]

Solubility >29.4 µg/mL (at pH 7.4) PubChem (Experimental)[1]

Experimental Protocols: Synthesis and
Characterization
Synthetic Strategy: An Expert's Perspective
The synthesis of N-substituted amidines like N-phenylbenzamidine is a well-established field

in organic chemistry. While numerous specific methods exist, the choice of route is often

dictated by the availability of starting materials and the desired scale. A prevalent and robust

method involves the Pinner reaction or its variations.

Causality Behind the Pinner Reaction Choice: This pathway is advantageous because it starts

from readily available nitriles (in this case, benzonitrile). The reaction proceeds through an
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imidate intermediate, which is then converted to the amidine. This multi-step process allows for

controlled introduction of the different substituent groups (the N-phenyl group), providing high

yields and purity.

A generalized workflow for a Pinner-type synthesis is as follows:

Benzonitrile +
Anhydrous HCl + Ethanol

Ethyl benzimidate
hydrochloride (Pinner Salt)

 Step 1:
Imidate Formation 

N-phenylbenzamidine

 Step 2:
Aminolysis 

Aniline (C₆H₅NH₂)

Purification
(Crystallization/Chromatography) Characterized Product

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of N-phenylbenzamidine.

Protocol for Spectroscopic Characterization
To ensure the identity and purity of synthesized N-phenylbenzamidine, a combination of

spectroscopic methods is required. This multi-faceted approach provides a self-validating

system where data from each technique corroborates the others.

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

Objective: To confirm the presence and connectivity of protons in the molecule.

Methodology:

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆).

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Expected Results:

Aromatic Protons (Ar-H): A complex multiplet region between δ 7.0-8.0 ppm, integrating to

10 protons.
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Amine Protons (N-H): A broad singlet that can appear over a wide chemical shift range

(typically δ 5.0-9.0 ppm), integrating to 2 protons. Its position is highly dependent on

solvent and concentration.

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy:

Objective: To identify all unique carbon environments in the molecule.

Methodology:

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum.

Expected Results:

Aromatic Carbons: Multiple signals in the δ 120-145 ppm range.

Amidine Carbon (C=N): A characteristic signal in the downfield region, typically around δ

160-170 ppm.

3. Mass Spectrometry (MS):

Objective: To determine the molecular weight and confirm the molecular formula.

Methodology:

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze using Electrospray Ionization (ESI) or another soft ionization technique.

Expected Results:

The mass spectrum should show a prominent peak corresponding to the protonated

molecule [M+H]⁺ at m/z ≈ 197.11.

4. Infrared (IR) Spectroscopy:

Objective: To identify the key functional groups present.
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Methodology:

Analyze the solid sample using an Attenuated Total Reflectance (ATR) accessory or by

preparing a KBr pellet.

Expected Results:

N-H Stretch: A broad band or multiple sharp peaks in the 3100-3400 cm⁻¹ region.

C=N Stretch: A strong absorption band around 1630-1660 cm⁻¹.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Relevance and Applications in Drug Development
The structural features of N-phenylbenzamidine make it a compound of significant interest for

drug discovery professionals. The amidine moiety is a key pharmacophore that can establish

crucial interactions with biological targets.

Hydrogen Bonding: As a strong hydrogen bond donor and acceptor, the amidine group can

mimic the interactions of arginine or other charged residues within an enzyme's active site.

Basicity: Amidines are among the strongest organic bases, and at physiological pH, they are

often protonated. This positive charge can be critical for forming salt bridges with acidic

residues (e.g., aspartate or glutamate) in target proteins.

Structural Rigidity and Lipophilicity: The two phenyl groups provide a rigid, lipophilic scaffold

that can be tailored to fit into specific hydrophobic pockets of a target. The measured XLogP

of 2.6 indicates a balanced lipophilicity suitable for many drug candidates.[1]

The utility of the related N-phenylbenzamide scaffold has been demonstrated in the

development of compounds with diverse biological activities, offering a blueprint for the

potential of N-phenylbenzamidine derivatives. Research has shown N-phenylbenzamide

analogs to be active against the pathogen Schistosoma mansoni[4], to possess antiviral

properties against Enterovirus 71[3][6], and to serve as a basis for novel anticancer agents.[5]
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[7] These examples underscore the value of the core structure for generating lead compounds

in modern therapeutic development.

Conclusion
N-phenylbenzamidine is a molecule of fundamental importance, characterized by a molecular

weight of 196.25 g/mol and a unique structure combining a basic amidine core with two

aromatic phenyl rings.[1] Its physicochemical properties, particularly its hydrogen bonding

capacity and balanced lipophilicity, make its scaffold a valuable starting point for the design of

new therapeutic agents. The analytical protocols detailed in this guide, including NMR, MS, and

IR spectroscopy, provide a robust framework for its unambiguous identification and quality

control in a research setting. For scientists and professionals in drug development, a thorough

understanding of N-phenylbenzamidine's molecular characteristics is essential for leveraging

its full potential in the creation of next-generation chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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